Ruserontinib

描述

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

multikinase inhibitor of EGFR, FLT3, and Abl

属性

IUPAC Name |

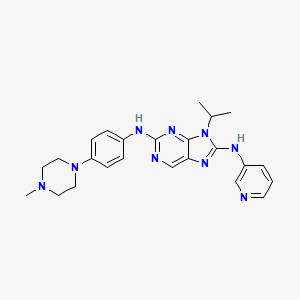

2-N-[4-(4-methylpiperazin-1-yl)phenyl]-9-propan-2-yl-8-N-pyridin-3-ylpurine-2,8-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N9/c1-17(2)33-22-21(29-24(33)28-19-5-4-10-25-15-19)16-26-23(30-22)27-18-6-8-20(9-7-18)32-13-11-31(3)12-14-32/h4-10,15-17H,11-14H2,1-3H3,(H,28,29)(H,26,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOHOUHPUOAXIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC(=NC=C2N=C1NC3=CN=CC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350544-93-2 |

Source

|

| Record name | Ruserontinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350544932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruserontinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ3TTU8UM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of SKLB1028: A Potent FLT3 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKLB1028 is a novel, orally available multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), epidermal growth factor receptor (EGFR), and the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis, making FLT3 an attractive therapeutic target.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SKLB1028, intended for researchers, scientists, and professionals in the field of drug development. The document details the scientific rationale behind its development, its mechanism of action, and the experimental methodologies employed in its characterization.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[4] Genetic mutations play a crucial role in the pathogenesis of AML, with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene being among the most common, occurring in approximately 30% of AML patients.[3] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor tyrosine kinase.[2][4] This aberrant signaling promotes uncontrolled cell proliferation and survival, contributing to the aggressive nature of the disease and a poor clinical outcome.[2][4]

The critical role of mutated FLT3 in AML pathogenesis has established it as a key therapeutic target. SKLB1028 emerged from a drug discovery program aimed at identifying potent small molecule inhibitors of clinically relevant kinases. It is a multi-kinase inhibitor with significant activity against FLT3, as well as EGFR and Abl kinase.[1] This document serves as a technical resource, consolidating the available data on SKLB1028's discovery, its chemical synthesis, and the preclinical and clinical findings that underscore its therapeutic potential.

FLT3 Signaling Pathway and Mechanism of Action of SKLB1028

Under normal physiological conditions, the FLT3 receptor is activated upon binding of its ligand, leading to receptor dimerization and autophosphorylation of tyrosine residues within its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/RAF/MAPK pathways, which are crucial for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4][5]

In FLT3-mutated AML, particularly with ITD mutations, the receptor is constitutively active, independent of ligand binding.[5] This leads to chronic activation of downstream signaling pathways, including the STAT5, PI3K/AKT, and MAPK/ERK pathways, driving leukemogenesis.[2][4]

SKLB1028 exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This inhibition blocks the downstream signaling cascades that are essential for the survival and proliferation of FLT3-driven AML cells.

Caption: FLT3 signaling pathway and the inhibitory action of SKLB1028.

Discovery and Synthesis of SKLB1028

The discovery of SKLB1028 was the result of a targeted drug discovery effort. The general workflow for the identification and optimization of such a kinase inhibitor is depicted below.

Caption: A generalized workflow for the discovery of a targeted inhibitor like SKLB1028.

Chemical Synthesis

The chemical synthesis of SKLB1028, with the IUPAC name 9-isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine, is a multi-step process. While the primary literature from Cao et al. (2012) does not provide a detailed synthesis protocol, the general synthesis of 2,8-diaminopurine derivatives involves the sequential substitution of chloro groups on a purine scaffold. A plausible synthetic route is outlined below, based on established purine chemistry.

Step 1: Synthesis of 2,8-dichloro-9-isopropylpurine. This intermediate is typically synthesized from commercially available 2,6,8-trichloropurine by selective reduction of the 6-chloro group, followed by N9-alkylation with 2-iodopropane in the presence of a base such as potassium carbonate.

Step 2: Nucleophilic aromatic substitution at C2. The 2-chloro group is more reactive and can be selectively displaced by 4-(4-methylpiperazin-1-yl)aniline in the presence of a palladium catalyst and a suitable base (e.g., Buchwald-Hartwig amination).

Step 3: Nucleophilic aromatic substitution at C8. The final step involves the substitution of the 8-chloro group with 3-aminopyridine, again likely through a palladium-catalyzed cross-coupling reaction, to yield SKLB1028.

Disclaimer: This is a generalized synthetic scheme. The exact reagents, conditions, and purification methods would need to be obtained from the primary or patent literature for precise replication.

Biological Evaluation and Quantitative Data

The biological activity of SKLB1028 has been evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

In Vitro Kinase and Cell-Based Assays

SKLB1028 has demonstrated potent inhibitory activity against FLT3 and other kinases, as well as significant anti-proliferative effects in AML cell lines harboring FLT3 mutations.

| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |

| FLT3 | Kinase Assay | 55 | [6] |

| EGFR (Wild-Type) | Kinase Assay | 31 | [6] |

| EGFR (L858R) | Kinase Assay | 4 | [6] |

| Abl (Wild-Type) | Kinase Assay | 81 | [6] |

| Abl (T315I) | Kinase Assay | 71 | [6] |

| MV4-11 (FLT3-ITD) | Cell Proliferation | 2 | [7] |

| Ba/F3 (FLT3-ITD) | Cell Proliferation | 10 | [6] |

| Ba/F3 (Parental) | Cell Proliferation | >5000 | [6] |

Pharmacokinetic Properties

Pharmacokinetic studies in healthy subjects have been conducted to evaluate the drug-drug interaction potential of SKLB1028.

| Parameter | SKLB1028 Alone | SKLB1028 + Itraconazole | SKLB1028 + Gemfibrozil | SKLB1028 + Rifampin | Reference |

| Dose (mg) | 100 / 150 | 100 | 100 | 150 | [8] |

| AUC Increase (%) | N/A | ~28 | ~26 | N/A | [8] |

| Cmax Increase (%) | N/A | ~41 | ~21 | N/A | [8] |

| AUC Decrease (%) | N/A | N/A | N/A | ~30 | [8] |

| Cmax Change | N/A | N/A | N/A | Not Significant | [8] |

Experimental Protocols

FLT3 Kinase Inhibition Assay (General Protocol)

The inhibitory activity of SKLB1028 against the FLT3 kinase is typically determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.

-

Reagents and Materials: Recombinant human FLT3 kinase, ATP, appropriate kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), substrate peptide, SKLB1028, and ADP-Glo™ Kinase Assay kit.

-

Procedure: a. A kinase reaction mixture is prepared containing the FLT3 enzyme, the substrate, and varying concentrations of SKLB1028 in the kinase buffer. b. The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes). c. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. d. The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently converted into a luminescent signal by luciferase. e. The luminescence is measured using a plate reader. f. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MV4-11 Cells)

The anti-proliferative effect of SKLB1028 on AML cells is commonly assessed using a cell viability assay, such as the MTT or CCK-8 assay.

-

Cell Culture: MV4-11 cells, which harbor the FLT3-ITD mutation, are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

-

Procedure: a. Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well). b. The cells are treated with various concentrations of SKLB1028 and incubated for a specific period (e.g., 72 hours). c. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated for a further 2-4 hours. d. If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. e. The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader. f. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.

In Vivo Xenograft Model (General Protocol)

The in vivo efficacy of SKLB1028 is evaluated in animal models, typically using immunodeficient mice bearing AML xenografts.

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice) are used.

-

Cell Implantation: MV4-11 cells are injected intravenously or subcutaneously into the mice.

-

Treatment: Once tumors are established or leukemic cells have engrafted, mice are randomized into vehicle control and treatment groups. SKLB1028 is administered orally at various doses.

-

Monitoring: Tumor volume (for subcutaneous models) and animal survival are monitored regularly. For disseminated leukemia models, the percentage of human CD45+ cells in the peripheral blood or bone marrow is assessed by flow cytometry.

-

Endpoint: The study is terminated when tumors reach a certain size or when animals show signs of morbidity. The anti-tumor efficacy is evaluated by comparing tumor growth inhibition or survival rates between the treated and control groups.

Clinical Development

SKLB1028 has progressed into clinical trials for the treatment of relapsed or refractory FLT3-mutated AML.[7] Phase I/II studies have evaluated its safety, tolerability, and pharmacokinetics, and have shown promising preliminary efficacy.[7][8] A Phase III clinical trial is ongoing to further assess its efficacy compared to salvage chemotherapy in this patient population.[8][9]

Conclusion

SKLB1028 is a promising multi-kinase inhibitor with potent activity against FLT3, a key driver of a significant subset of AML. Its discovery and development represent a targeted approach to cancer therapy, addressing the specific molecular abnormalities that underpin the disease. The preclinical data, coupled with the ongoing clinical investigations, highlight the potential of SKLB1028 as a valuable therapeutic option for patients with FLT3-mutated AML. This technical guide provides a consolidated resource for the scientific community, summarizing the critical data and methodologies related to this novel FLT3 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. SKLB1028, a novel oral multikinase inhibitor of EGFR, FLT3 and Abl, displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Ruserontinib: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruserontinib (also known as SKLB1028) is an orally available, multi-targeted tyrosine kinase inhibitor demonstrating significant potential in the treatment of various hematological malignancies and solid tumors.[1][2] This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound. It is designed to be a comprehensive resource, incorporating quantitative biochemical and cellular activity data, detailed experimental methodologies, and visual representations of the relevant signaling pathways. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Introduction

This compound is a small molecule inhibitor that primarily targets the epidermal growth factor receptor (EGFR), F-ms like tyrosine kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of these tyrosine kinases, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival.[1] this compound has shown potent activity in preclinical models of Acute Myeloid Leukemia (AML) driven by FLT3 mutations and Chronic Myeloid Leukemia (CML) harboring Abl mutations.[4][5] This document serves to consolidate the current understanding of this compound's molecular interactions and cellular effects.

Target Profile and Kinase Selectivity

This compound exhibits potent inhibitory activity against EGFR, FLT3, and Abl kinases. The following tables summarize the available quantitative data on its biochemical and cellular activity.

Biochemical Kinase Inhibition

The half-maximal inhibitory concentration (IC50) values of this compound against its primary kinase targets are presented in Table 1. This data highlights the compound's potent activity against both wild-type and certain mutated forms of these kinases.

| Target Kinase | IC50 (nM) |

| FLT3 | 55 |

| EGFR (Wild-Type) | 31 |

| EGFR (L858R) | 4 |

| Abl (Wild-Type) | 81 |

| Abl (T315I) | 71 |

| Table 1: Biochemical inhibitory activity of this compound against key tyrosine kinases.[6] |

Cellular Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various leukemia cell lines. The half-maximal growth inhibition (GI50) and IC50 values are summarized in Table 2. These results demonstrate the compound's potent inhibition of cell lines dependent on the targeted kinases.

| Cell Line | Expressed Kinase | GI50 / IC50 (µM) |

| MV4-11 | FLT3-ITD | 0.002 (IC50) |

| RS4-11 | Wild-Type FLT3 | 0.790 (IC50) |

| Ba/F3 | - | 5 (GI50) |

| Ba/F3 | FLT3-ITD | 0.01 (GI50) |

| K562 | Bcr-Abl | 0.190 (IC50) |

| Table 2: Cellular antiproliferative activity of this compound in leukemia cell lines.[2][6] |

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases (kinome scan) is not publicly available at the time of this writing. The available data focuses on its primary targets.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by inhibiting key signaling pathways that are often dysregulated in cancer.

FLT3 Signaling in Acute Myeloid Leukemia (AML)

In a significant subset of AML patients, mutations in the FLT3 receptor, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation. This results in the uncontrolled proliferation and survival of leukemic blasts through the activation of downstream pathways including the RAS/MAPK (ERK) and STAT5 signaling cascades. This compound effectively inhibits this aberrant signaling.

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The hallmark of CML is the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion protein. This oncoprotein drives the malignant phenotype through the activation of multiple downstream pathways, including the JAK/STAT (primarily STAT5) and RAS/MAPK (ERK) pathways. This compound's inhibition of Abl kinase disrupts these critical survival signals.

Experimental Protocols

The following sections provide representative methodologies for the key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.

-

Reagent Preparation:

-

Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 2X substrate/ATP solution in kinase buffer. The specific substrate and ATP concentration should be at or near the Km for the kinase being assayed.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to create a 4X inhibitor solution.

-

-

Assay Procedure:

-

Add 5 µL of the 4X this compound solution to the wells of a 384-well plate.

-

Add 10 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect kinase activity using a suitable method. For example, with the ADP-Glo™ Kinase Assay, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Proliferation Assay (Representative Protocol)

This protocol outlines a common method for assessing the antiproliferative effects of a compound on cancer cell lines.

-

Cell Seeding:

-

Culture leukemia cells (e.g., MV4-11, K562) in appropriate growth medium (e.g., RPMI-1640 with 10% FBS).

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in growth medium.

-

Add 100 µL of the diluted this compound to the wells, resulting in a final volume of 200 µL. Include wells with vehicle (DMSO) as a control.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each this compound concentration compared to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the GI50 or IC50 value using a non-linear regression analysis.

-

Western Blotting for Phospho-Protein Analysis (Representative Protocol)

This protocol describes how to measure the effect of a kinase inhibitor on the phosphorylation of downstream signaling proteins.

-

Cell Lysis:

-

Seed and grow leukemia cells to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the phosphorylated forms of the target proteins (e.g., phospho-STAT5, phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., total STAT5, total ERK) or a housekeeping protein like β-actin.

-

Conclusion

This compound is a potent multi-targeted kinase inhibitor with significant activity against EGFR, FLT3, and Abl. Its ability to inhibit key oncogenic signaling pathways provides a strong rationale for its clinical development in AML, CML, and potentially other cancers driven by these kinases. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug developers working with this compound. Further investigation into its broader kinome selectivity and continued clinical evaluation will be crucial in fully defining its therapeutic potential.

References

- 1. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

Ruserontinib: A Technical Guide to its Modulation of Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor with significant anti-neoplastic activity. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its modulation of key cellular signaling pathways. It is designed to be a comprehensive resource for researchers and professionals in drug development, offering detailed information on the compound's targets, its effects on downstream signaling, and methodologies for its preclinical evaluation.

Introduction

This compound is a small molecule inhibitor that primarily targets Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of various cancers, making them attractive targets for therapeutic intervention. This compound's ability to simultaneously inhibit multiple oncogenic drivers positions it as a promising candidate for the treatment of specific hematological malignancies and solid tumors.[2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[2] This action prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals that drive malignant cell growth and survival.[2] The primary targets of this compound are:

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem cells. Activating mutations in FLT3 are frequently observed in acute myeloid leukemia (AML).[3]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers multiple signaling cascades involved in cell growth and proliferation. EGFR is often overexpressed or mutated in various solid tumors.[1]

-

Abelson Kinase (Abl): A non-receptor tyrosine kinase that is a key component of the Bcr-Abl fusion protein, the causative agent of chronic myeloid leukemia (CML).[1]

Modulation of Cellular Signaling Pathways

This compound's therapeutic potential stems from its ability to concurrently inhibit multiple signaling pathways that are often dysregulated in cancer.

FLT3 Signaling Pathway

In AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, the FLT3 receptor is constitutively active, leading to uncontrolled proliferation of leukemic blasts. This compound directly inhibits the kinase activity of both wild-type and mutated FLT3.[4] This inhibition blocks the downstream activation of key signaling cascades, including the STAT5 and MAPK/Erk pathways, ultimately leading to the induction of apoptosis in FLT3-driven cancer cells.[4]

References

Ruserontinib (SKLB1028): A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor demonstrating significant potential in the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available preclinical and clinical data. The information is presented to support further research and development of this promising therapeutic agent.

Introduction

This compound is a small molecule inhibitor targeting key signaling proteins implicated in cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl).[1][2] Its primary therapeutic rationale lies in its potent inhibition of mutated FLT3, a driver of oncogenesis in a significant subset of AML patients.[1] This document synthesizes the available data on this compound's absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and clinical activity.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized through a Phase I/II clinical trial in patients with relapsed/refractory AML and a drug-drug interaction study in healthy male subjects.[1]

Absorption and Distribution

This compound is orally available.[3] Clinical data from a Phase I/II study in relapsed/refractory AML patients indicated that this compound exhibits linear pharmacokinetics across a dose range of 20–310 mg/day.[1] Following multiple doses, the accumulation ratios for Cmax were reported to be between 0.60 and 1.23, and for the area under the curve (AUC), they were between 0.80 and 1.11.[1]

Metabolism and Excretion

Preclinical studies have identified that this compound is a substrate for the cytochrome P450 enzymes CYP2C8 and CYP3A4, as well as the P-glycoprotein (P-gp) transporter.[1] This is further substantiated by a clinical drug-drug interaction study in healthy Chinese male subjects.

The following table summarizes the impact of co-administered CYP inhibitors and inducers on the pharmacokinetic parameters of this compound.

| Co-administered Drug | Mechanism | This compound Dose | Change in Cmax | Change in AUC | Citation |

| Itraconazole | Strong CYP3A4 and P-gp inhibitor | 100 mg single dose | ↑ ~41% | ↑ ~28% | [3][4] |

| Gemfibrozil | Strong CYP2C8 inhibitor | 100 mg single dose | ↑ ~21% | ↑ ~26% | [3][4] |

| Rifampin | Strong CYP3A4 and P-gp inducer | 150 mg single dose | No significant change | ↓ ~30% | [3][4] |

Table 1: Summary of Drug-Drug Interaction Effects on this compound Pharmacokinetics

Summary of Key Pharmacokinetic Parameters

While a comprehensive table of intrinsic pharmacokinetic parameters is not fully available in the public domain, the available data suggests the following:

| Parameter | Value/Characteristic | Population | Citation |

| Linearity | Linear pharmacokinetics | Relapsed/Refractory AML Patients | [1] |

| Dose Range (Linearity) | 20–310 mg/day | Relapsed/Refractory AML Patients | [1] |

| Accumulation (Cmax) | 0.60 - 1.23 | Relapsed/Refractory AML Patients | [1] |

| Accumulation (AUC) | 0.80 - 1.11 | Relapsed/Refractory AML Patients | [1] |

| Metabolism | Substrate of CYP2C8, CYP3A4, and P-gp | Preclinical Data | [1] |

Table 2: Key Pharmacokinetic Characteristics of this compound

Pharmacodynamics

Mechanism of Action

This compound is a multi-kinase inhibitor that targets EGFR, FLT3, and Abl.[2] In the context of AML, its primary mechanism of action is the inhibition of FLT3, a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication or ITD), becomes constitutively active, leading to uncontrolled proliferation of leukemic blasts.[1] By inhibiting FLT3, this compound blocks downstream signaling pathways crucial for cell survival and proliferation, including the STAT5 and ERK pathways.[5]

Caption: this compound inhibits the FLT3 signaling pathway.

Preclinical Activity

In preclinical studies, this compound has demonstrated potent anti-leukemic effects both in vitro and in vivo.[1]

Clinical Efficacy

In a Phase I/II dose-escalation and expansion study in patients with relapsed or refractory AML, this compound monotherapy demonstrated clinical benefit. An overall response rate (ORR) of approximately 43% was observed in patients receiving doses of 160 mg/day or higher.[1]

Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully available in the public domain. However, based on the published information, the following provides an overview of the methodologies used.

Drug-Drug Interaction Study in Healthy Volunteers

-

Study Design: Three separate studies were conducted to evaluate the effects of itraconazole, gemfibrozil, and rifampin on the pharmacokinetics of this compound. Each study enrolled 14 healthy Chinese male subjects.[3]

-

Dosing Regimen:

-

Itraconazole Study: A single oral dose of 100 mg this compound was administered on day 1 and day 11. Multiple doses of itraconazole (200 mg twice daily on day 8, followed by 200 mg once daily from days 9 to 18) were co-administered.[3]

-

Gemfibrozil Study: A single oral dose of 100 mg this compound was administered on day 1 and day 12. Multiple doses of gemfibrozil (600 mg twice daily from days 8 to 19) were co-administered.

-

Rifampin Study: A single oral dose of 150 mg this compound was administered on day 1 and day 15. Multiple doses of rifampin (600 mg once daily from day 8 to 22) were co-administered.[3]

-

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after this compound administration to determine plasma concentrations and calculate pharmacokinetic parameters (Cmax, AUC).

Caption: Workflow for the this compound drug-drug interaction study.

Phase I/II Dose-Escalation and Expansion Study in AML Patients

While the full protocol is not available, the study design for similar Phase I/II trials in oncology typically involves:

-

Patient Population: Patients with relapsed or refractory AML.

-

Study Design: A dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), followed by a dose-expansion phase at the RP2D to further evaluate safety and efficacy.

-

Assessments:

-

Safety: Monitoring of adverse events.

-

Pharmacokinetics: Collection of blood samples to characterize the pharmacokinetic profile.

-

Pharmacodynamics: Potential for collection of bone marrow or peripheral blood samples to assess biomarker modulation (e.g., phosphorylation of FLT3, STAT5, ERK).

-

Efficacy: Assessment of clinical response based on established criteria for AML.

-

Conclusion

This compound is a promising oral multi-kinase inhibitor with a well-defined mechanism of action and demonstrated clinical activity in AML. Its pharmacokinetic profile is characterized by linear kinetics and metabolism primarily through CYP3A4 and CYP2C8, indicating a potential for drug-drug interactions that should be managed in the clinical setting. Further publication of detailed data from ongoing and completed clinical trials will be crucial to fully elucidate its therapeutic potential and optimize its clinical development.

References

- 1. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Evaluation of drug-drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Ruserontinib: A Technical Guide to a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruserontinib (also known as SKLB1028) is an orally available, potent multi-kinase inhibitor targeting key drivers of oncogenesis, including Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed descriptions of its targeted signaling pathways, experimental protocols for activity assessment, and a summary of its inhibitory profile are presented to support ongoing research and development efforts in oncology.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with a purine-based scaffold. Its chemical structure and key properties are summarized below.

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-N-[4-(4-methylpiperazin-1-yl)phenyl]-9-propan-2-yl-8-N-pyridin-3-ylpurine-2,8-diamine | [3] |

| Synonyms | SKLB1028 | [3] |

| Molecular Formula | C₂₄H₂₉N₉ | [4] |

| Molecular Weight | 443.55 g/mol | [5] |

| CAS Number | 1350544-93-2 | [6] |

| SMILES | CN1CCN(CC1)c2ccc(cc2)Nc3nc4c(n3)c(n(c4=O)C(C)C)Nc5ccccn5 | [3] |

| Solubility | DMSO: 250 mg/mL (563.63 mM) | [5] |

| Predicted pKa | Not available in public literature | |

| Predicted logP | Not available in public literature |

Mechanism of Action and Targeted Signaling Pathways

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of EGFR, FLT3, and Abl. These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of various cancers.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. This compound inhibits EGFR, thereby blocking these pro-growth signals.

Figure 2. Simplified EGFR Signaling Pathway and this compound Inhibition.

FLT3 Signaling Pathway

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase crucial for normal hematopoiesis. Mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of FLT3 and its downstream pathways, including STAT5 and RAS/MAPK, driving the proliferation of leukemic cells in Acute Myeloid Leukemia (AML). This compound's inhibition of FLT3 is a key mechanism for its efficacy in FLT3-driven leukemias.

Figure 3. Simplified FLT3 Signaling Pathway and this compound Inhibition.

Abl Kinase Signaling

The Abl tyrosine kinase, particularly in its constitutively active BCR-Abl fusion protein form in Chronic Myeloid Leukemia (CML), activates multiple downstream pathways, including the Ras/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival. This compound's inhibition of Abl kinase is a therapeutic strategy for CML.

Figure 4. Simplified BCR-Abl Signaling Pathway and this compound Inhibition.

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibitory activity against its target kinases and has shown significant anti-proliferative effects in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |

| FLT3 (human) | Kinase Assay | 55 | [6] |

| MV4-11 (FLT3-ITD) | Cell Proliferation Assay | 2 | [6] |

| RS4;11 (wt-FLT3) | Cell Proliferation Assay | 790 | [6] |

| Ba/F3 | Cell Proliferation Assay | 10 | [6] |

| K562 (Bcr-Abl) | Cell Proliferation Assay | 190 | [6] |

Experimental Protocols

The following sections describe generalized experimental methodologies for assessing the biological activity of this compound. Specific parameters may vary based on the laboratory and equipment.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ of this compound against a target kinase.

Figure 5. General Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation: Recombinant human kinase (e.g., FLT3, EGFR, or Abl) is diluted in kinase buffer. A specific peptide substrate and ATP are also prepared in the same buffer. This compound is serially diluted to various concentrations.

-

Reaction Setup: The kinase, substrate, and this compound are pre-incubated in a microplate well.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay which measures ADP formation via a luminescent signal.[7][8]

-

Data Analysis: The signal is measured, and the percentage of kinase inhibition is calculated for each this compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Generic Protocol)

This protocol describes a common method to evaluate the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MV4-11, K562) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.

Clinical Development

This compound (SKLB1028) is currently in clinical development for the treatment of various malignancies. Several Phase 1 and Phase 2 clinical trials are underway to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and acute myeloid leukemia.[1]

Conclusion

This compound is a promising multi-kinase inhibitor with potent activity against EGFR, FLT3, and Abl kinases. Its demonstrated in vitro efficacy against relevant cancer cell lines supports its ongoing clinical investigation as a potential therapeutic agent for various cancers, including those driven by aberrant signaling from these key oncogenic drivers. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the characterization and advancement of this compound and other kinase inhibitors.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Facebook [cancer.gov]

- 3. youtube.com [youtube.com]

- 4. A phase I clinical trial of ruxolitinib in combination with nilotinib in chronic myeloid leukemia patients with molecular evidence of disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.com.cn [promega.com.cn]

- 8. bpsbioscience.com [bpsbioscience.com]

Preclinical studies of SKLB1028 in solid tumors

An In-depth Technical Guide to the Preclinical Evaluation of SKLB1028 in Solid Tumors

Introduction

SKLB1028 is an orally available, multi-kinase inhibitor with potent activity against Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2][3][4] While its activity against FLT3 and Abl has led to significant investigation in hematological malignancies such as Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML), its inhibition of EGFR signaling suggests a therapeutic potential in solid tumors where this pathway is frequently dysregulated.[2][5][6] This document provides a comprehensive overview of the available preclinical data for SKLB1028 relevant to solid tumors, details common experimental methodologies, and outlines the key signaling pathways involved.

Mechanism of Action

SKLB1028 exerts its antineoplastic effects by binding to and inhibiting the kinase activity of EGFR, FLT3, and Abl.[1] In the context of solid tumors, the inhibition of EGFR is of primary importance. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades that are crucial for cell proliferation, survival, and migration. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By blocking the initial phosphorylation event at the receptor level, SKLB1028 can effectively shut down these pro-tumorigenic signals.

Preclinical In Vitro Studies

SKLB1028 has demonstrated potent inhibition of its target kinases in biochemical assays. While specific IC50 values against a wide panel of solid tumor cell lines are not extensively detailed in the provided literature, its activity against the EGFR kinase itself is a strong indicator of its potential. The majority of cellular activity data for SKLB1028 comes from leukemia cell lines.

Table 1: Kinase Inhibitory Activity of SKLB1028

| Target Kinase | IC50 (nM) | Notes |

| EGFR (Wild-Type) | 31 | Data from biochemical assays. |

| EGFR (L858R Mutant) | 4 | Increased potency against a common activating mutation. |

| FLT3 | 55 | A primary target in AML. |

| Abl (Wild-Type) | 81 | A primary target in CML. |

| Abl (T315I Mutant) | 71 | Active against the "gatekeeper" resistance mutation. |

| (Data synthesized from available research literature)[5] |

Preclinical In Vivo Studies

Detailed in vivo studies of SKLB1028 in solid tumor xenograft models are limited in the currently available literature. Preclinical research has shown that the compound has anti-proliferation and pro-apoptosis effects in vitro and in vivo, leading to prolonged survival in a dose-dependent manner in mouse models of FLT3-driven AML.[6]

While specific data on solid tumors is sparse, a related compound, SKLB-287, which also targets EGFR, has been shown to suppress tumor growth in a LoVo colorectal cancer (CRC) xenograft mouse model through both anti-proliferative and anti-angiogenic mechanisms.[5] This suggests that EGFR inhibition by compounds of this class can be effective in solid tumor models. A typical workflow for in vivo evaluation is described in the experimental protocols section.

Experimental Protocols

Standard methodologies are employed to evaluate the preclinical efficacy of anti-cancer agents like SKLB1028.

General Experimental Workflow

The preclinical assessment of a kinase inhibitor typically follows a structured pipeline from initial in vitro characterization to in vivo efficacy and safety studies.

Cell Viability Assays

-

Principle: To determine the concentration of SKLB1028 that inhibits cell growth by 50% (IC50).

-

Protocol: Solid tumor cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of SKLB1028 for 48-72 hours. Cell viability is assessed using reagents like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial activity, or CellTiter-Glo, which measures ATP levels. Absorbance or luminescence is read on a plate reader, and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis

-

Principle: To confirm that SKLB1028 inhibits the phosphorylation of its target (EGFR) and downstream signaling proteins (e.g., ERK, AKT).

-

Protocol: Cells are treated with SKLB1028 for a short period (e.g., 2-4 hours) and then stimulated with EGF to activate the pathway. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK. Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

In Vivo Xenograft Models

-

Principle: To evaluate the anti-tumor efficacy of SKLB1028 in a living organism.[7][8]

-

Protocol: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human solid tumor cells (e.g., A431 for EGFR overexpression). Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. SKLB1028 is administered orally once or twice daily. Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., immunohistochemistry or Western blot) to confirm target inhibition in vivo.

Pharmacokinetic (PK) Studies

-

Principle: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of SKLB1028.

-

Protocol: Following a single oral dose of SKLB1028 to rodents or healthy human volunteers, blood samples are collected at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).[2] Plasma is separated, and the concentration of SKLB1028 is measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.[2]

Conclusion

SKLB1028 is a potent multi-kinase inhibitor with a clear mechanism of action against EGFR, a key driver in many solid tumors. While the bulk of its preclinical and clinical investigation has focused on leukemia, its biochemical profile strongly supports its evaluation in solid malignancies. The limited available data on related compounds in solid tumor models is promising. Further preclinical studies are warranted to establish the in vitro sensitivity of a broad range of solid tumor cell lines to SKLB1028 and to confirm its in vivo efficacy in relevant xenograft and patient-derived xenograft (PDX) models. These studies will be critical to guide the clinical development of SKLB1028 as a potential therapy for patients with solid tumors.

References

- 1. Facebook [cancer.gov]

- 2. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SKLB 1028 - AdisInsight [adisinsight.springer.com]

- 4. SKLB1028, a novel oral multikinase inhibitor of EGFR, FLT3 and Abl, displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. Immunogenicity of murine solid tumor models as a defining feature of in vivo behavior and response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Discovery of Ruserontinib: A Dual Abl/FLT3 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor targeting key drivers of hematological malignancies, demonstrating potent inhibitory activity against both Abl and FMS-like tyrosine kinase 3 (FLT3)[1]. Its dual-inhibitor nature presents a promising therapeutic strategy for cancers such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), which are often driven by aberrant Abl and FLT3 kinase activity, respectively. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Dual Inhibition of Abl and FLT3

This compound exerts its anti-neoplastic effects by binding to the ATP-binding pocket of both Abl and FLT3 kinases, thereby preventing the phosphorylation of their downstream substrates and inhibiting the subsequent signal transduction pathways that drive cancer cell proliferation and survival.

Abl Kinase and Chronic Myeloid Leukemia (CML)

In CML, the chromosomal translocation t(9;22) creates the Philadelphia chromosome, resulting in the Bcr-Abl fusion protein. This chimeric protein possesses constitutively active Abl tyrosine kinase activity, leading to the uncontrolled proliferation of myeloid cells. This compound's inhibition of Bcr-Abl kinase activity directly targets the oncogenic driver of CML.

FLT3 Kinase and Acute Myeloid Leukemia (AML)

Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to the ligand-independent, constitutive activation of the FLT3 receptor tyrosine kinase, promoting leukemic cell proliferation and survival. This compound's potent inhibition of mutated FLT3 makes it a targeted therapeutic agent for this aggressive leukemia subtype.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and cellular potency of this compound against its target kinases and relevant cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| FLT3 | 55 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Proliferation Inhibitory Activity of this compound

| Cell Line | Expressed Kinase | IC50 (µM) | Cancer Type |

| MV4-11 | FLT3-ITD | 0.002 | AML |

| RS4;11 | wt-FLT3 | 0.790 | ALL |

| Ba/F3 | Not specified | 0.01 | Pro-B Cell |

| K562 | Bcr-Abl | 0.190 | CML |

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation in a cellular assay.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Dose (mg/kg/day) | Outcome |

| MV4-11 | 5 | Prevented tumor growth |

| MV4-11 | 10, 20 | Caused rapid and complete tumor regression |

| K562 | 70 | Significantly inhibited proliferation and induced apoptosis of cells |

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay - General Protocol)

This protocol describes a general method for determining the IC50 of an inhibitor against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform.

Materials:

-

Kinase (e.g., recombinant human FLT3 or Abl)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Terbium-labeled anti-phospho substrate antibody

-

TR-FRET dilution buffer

-

Kinase reaction buffer

-

Test compound (this compound)

-

384-well microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.

-

Add the kinase and fluorescein-labeled substrate peptide solution to each well.

-

Initiate the kinase reaction by adding ATP solution to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho substrate antibody in TR-FRET dilution buffer.

-

Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for fluorescein).

-

The TR-FRET ratio (emission at 520 nm / emission at 490 nm) is calculated.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay - General Protocol)

This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4-11, K562)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values of the treated wells to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

In Vivo Xenograft Model (MV4-11 AML Model - General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model using the MV4-11 human AML cell line.

Materials:

-

MV4-11 cells

-

Immunocompromised mice (e.g., NOD/SCID mice)[2]

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

Procedure:

-

Cell Implantation:

-

Harvest MV4-11 cells during their exponential growth phase.

-

Resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.

-

Subcutaneously inject a defined number of cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse[3].

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5, 10, or 20 mg/kg) or vehicle control orally once daily[3].

-

-

Monitoring and Data Collection:

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size or based on other ethical considerations.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound. Calculate the tumor growth inhibition (TGI).

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Bcr-Abl signaling pathway in CML and the inhibitory action of this compound.

Caption: FLT3-ITD signaling pathway in AML and the inhibitory action of this compound.

Caption: A simplified workflow for the discovery and preclinical evaluation of this compound.

Clinical Development and Safety Profile

A Phase I/II dose-escalation and expansion study of this compound (SKLB1028) has been conducted in patients with relapsed or refractory AML. In this study, this compound demonstrated linear pharmacokinetics across a dose range of 20-310 mg/day. The overall response rate was approximately 43% in patients receiving 160 mg/day or higher doses. The monotherapy was generally well-tolerated within this dose range.

Common adverse events associated with kinase inhibitors can include myelosuppression (anemia, thrombocytopenia), gastrointestinal issues, and fatigue. The specific safety profile of this compound continues to be evaluated in ongoing clinical trials.

Conclusion

This compound has emerged as a promising dual Abl/FLT3 inhibitor with potent preclinical activity against both CML and FLT3-mutated AML. Its oral bioavailability and demonstrated efficacy in in vivo models, coupled with an acceptable safety profile in early clinical trials, support its continued development as a targeted therapy for these challenging hematological malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential and establish its role in the treatment landscape for these diseases.

References

Methodological & Application

Application Notes and Protocols for Ruserontinib (SKLB1028) Treatment in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor with potent activity against Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2][3] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, particularly those driven by mutations in these kinases, such as Acute Myeloid Leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) and Chronic Myeloid Leukemia (CML) with the BCR-ABL fusion protein.[1][2] This document provides detailed protocols for the in vivo administration of this compound in mouse models of AML, CML, and EGFR-driven non-small cell lung cancer (NSCLC), along with a summary of reported preclinical data and diagrams of the targeted signaling pathways.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in preclinical mouse xenograft models.

| Cancer Model | Cell Line | Mouse Strain | This compound Dose (oral, once daily) | Treatment Duration | Efficacy Results | Reference |

| Acute Myeloid Leukemia (AML) | MV4-11 (FLT3-ITD) | NOD-SCID | 5 mg/kg | 18 days | Prevented tumor growth. | [1] |

| 10 mg/kg | 18 days | Caused rapid and complete tumor regression. | [1] | |||

| 20 mg/kg | 18 days | Caused rapid and complete tumor regression. | [1] | |||

| 70 mg/kg | 18 days | Significantly inhibited proliferation and induced apoptosis. | [1] | |||

| Chronic Myeloid Leukemia (CML) | K562 (BCR-ABL) | NOD-SCID | 5 mg/kg | 18 days | Prevented tumor growth. | [1] |

| 10 mg/kg | 18 days | Caused rapid and complete tumor regression. | [1] | |||

| 20 mg/kg | 18 days | Caused rapid and complete tumor regression. | [1] | |||

| 70 mg/kg | 18 days | Significantly inhibited proliferation and induced apoptosis. | [1] |

Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects by inhibiting key signaling pathways that are often constitutively activated in certain cancers.

Caption: this compound inhibits the constitutively active FLT3-ITD receptor, blocking downstream pro-survival and proliferative signaling pathways such as PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT5.

Caption: this compound targets the BCR-ABL oncoprotein, inhibiting downstream pathways including RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5, which are crucial for CML cell proliferation and survival.

Caption: this compound inhibits EGFR, preventing the activation of downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways, thereby suppressing tumor cell growth and survival.

Experimental Protocols

This compound Formulation and Administration

1. Reagent and Materials:

-

This compound (SKLB1028) powder

-

Vehicle solution: 0.5% (w/v) Methylcellulose (MC) and 0.2% (v/v) Tween 80 in sterile water.

-

Sterile water for injection

-

50 mL sterile conical tubes

-

Magnetic stirrer and stir bar

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

1 mL syringes

2. Formulation Protocol: a. Prepare the vehicle solution by dissolving Tween 80 in sterile water, followed by the addition of Methylcellulose. Stir until a clear solution is formed. b. Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared. c. In a sterile conical tube, add a small amount of the vehicle to the this compound powder to create a paste. d. Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension. e. Stir the final suspension for at least 30 minutes before administration to ensure uniformity. f. Prepare fresh on the day of dosing.

3. Administration Protocol: a. Administer this compound suspension to mice via oral gavage. b. The volume of administration should be calculated based on the mouse's body weight (typically 100 µL per 10 g of body weight). c. Ensure the gavage needle is correctly placed in the esophagus before dispensing the suspension. d. Monitor mice for any signs of distress during and after administration.

In Vivo Xenograft Model Protocols

References

Application Notes and Protocols for Ruserontinib (SKLB1028) in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor with potent activity against Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of various cancers, making this compound a promising candidate for targeted cancer therapy.[2]

This document provides detailed protocols for utilizing this compound in common cell culture assays to evaluate its biological activity, including its effects on cell viability, apoptosis, and target-specific signaling pathways.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their phosphorylation activity and blocking downstream signal transduction.[1] This inhibition of EGFR, FLT3, and Abl signaling can lead to decreased cell proliferation and the induction of apoptosis in cancer cells that are dependent on these pathways for survival.[1][2] Preclinical studies have demonstrated its anti-leukemia effects both in vitro and in vivo.[3]

Data Presentation

This compound IC50 Values in Various Cell Lines

| Cell Line | Target Expression | IC50 Value (µM) | Reference |

| MV4-11 | FLT3-ITD | 0.002 | [1] |

| RS4;11 | wt-FLT3 | 0.790 | [1] |

| Ba/F3 | - | 0.01 | [1] |

| K562 | Bcr-Abl | 0.190 | [1] |

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathways of this compound and a general workflow for its application in cell culture assays.

Experimental Protocols

This compound Stock Solution Preparation

Materials:

-

This compound (SKLB1028) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.

-

Gently vortex to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired working concentrations in the appropriate cell culture medium. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Proliferation/Viability Assay (MTS/MTT Assay)

This protocol provides a general method to assess the effect of this compound on cell proliferation and viability.

Materials:

-

Selected cancer cell lines (e.g., MV4-11, K562)

-

Complete cell culture medium

-

96-well clear-bottom tissue culture plates

-

This compound working solutions

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Culture cells in their recommended complete medium.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

-

The next day, prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and wells with medium only (blank).

-

Incubate the plate for the desired treatment period (e.g., 48, 72 hours).

-

At the end of the incubation, add the MTS or MTT reagent to each well according to the manufacturer's instructions (typically 20 µL of MTS reagent per 100 µL of medium).

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. This compound has been shown to induce a dose-dependent decrease in pro-caspase-3 and an increase in cleaved caspase-3 in MV4-11 cells.[1]

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well white-walled, clear-bottom tissue culture plates

-

This compound working solutions

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Protocol:

-

Seed cells in a 96-well white-walled plate at a suitable density (e.g., 10,000 cells/well in 100 µL).

-

Allow cells to attach overnight.

-

Treat cells with a range of this compound concentrations and a vehicle control for a specified period (e.g., 24, 48 hours). A 20-hour incubation has been previously reported for observing effects on caspase-3.[1]

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

-

Allow the plate and the reagent to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Analyze the data by comparing the luminescence signals of treated cells to the vehicle control to determine the fold-increase in caspase activity.

Western Blot Analysis of Target Phosphorylation

This protocol is for assessing the inhibition of phosphorylation of this compound's targets (EGFR, FLT3, Abl) and their downstream effectors (e.g., STAT5, Erk1/2). This compound has been shown to inhibit the phosphorylation of STAT5 and Erk1/2 in a dose-dependent manner.[1]

Materials:

-

Selected cancer cell lines

-

6-well tissue culture plates

-

This compound working solutions

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-Erk1/2, anti-total-Erk1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow them to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a short duration (e.g., 2-6 hours) to observe direct effects on phosphorylation.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total protein and loading controls (e.g., total-FLT3 and GAPDH) to confirm equal loading and specific inhibition of phosphorylation.

References

Application Notes and Protocols for Western Blot Analysis of Ruserontinib-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruserontinib is a multi-kinase inhibitor with therapeutic potential in various cancers. It primarily targets receptor tyrosine kinases such as EGFR and FLT3, as well as the non-receptor tyrosine kinase Abl.[1][2] Mechanistic studies have revealed that this compound exerts its anti-tumor effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[1][3] Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression and phosphorylation status of key signaling molecules within treated cells.